molecular formula C10H12O2 B15407662 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

Cat. No.: B15407662
M. Wt: 164.20 g/mol
InChI Key: GTNQKAQGQFKDNB-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (CAS: 5325-04-2), also known as 3,5-dimethyl-4-hydroxyacetophenone, is a phenolic ketone characterized by a hydroxyl group at the 3-position and methyl groups at the 4- and 5-positions of the benzene ring, with an acetyl group at the 1-position (Figure 1). This compound is commercially available and has been studied in various synthetic and biological contexts .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-(3-hydroxy-4,5-dimethylphenyl)ethanone

InChI

InChI=1S/C10H12O2/c1-6-4-9(8(3)11)5-10(12)7(6)2/h4-5,12H,1-3H3

InChI Key

GTNQKAQGQFKDNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)O)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: Fries rearrangement is a common method for synthesizing hydroxyacetophenones, but yields vary with substituent positions. For example, 1-(2-Ethyl-6-hydroxy-3,5-dimethylphenyl)ethanone is obtained as a byproduct during Fries rearrangements, highlighting positional sensitivity .
  • Functional Group Diversity : The morpholine-substituted analog () demonstrates how heterocyclic groups can enhance target specificity in enzyme inhibition .

Key Observations :

  • Enzyme Inhibition: Compounds with multiple hydroxyl groups (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) show strong α-glucosidase inhibition due to hydrogen bonding with catalytic residues .
  • Antibacterial Specificity: The acetyl group in 1-(3-Acetyl-2-hydroxy-5-methylphenyl)ethanone may enhance membrane penetration, improving activity against gram-positive bacteria .
  • Therapeutic Potential: The morpholine-substituted compound () synergizes with radiotherapy, illustrating how functional group modifications can optimize drug efficacy .

Physicochemical Properties

Crystallographic and spectroscopic data provide insights into molecular interactions:

Table 3: Physical Properties
Compound Name Crystallographic System Hydrogen Bonding Reference
1-(2-Amino-4,5-dimethylphenyl)ethanone Orthorhombic (Pnma) N–H···O interactions stabilize lattice
1-(3-Hydroxy-4,5-dimethylphenyl)ethanone Not reported Likely O–H···O interactions
1-(2-Hydroxy-4,6-dimethoxy-3,5-dimethylphenyl)ethanone Not reported Found in essential oils (e.g., cajeputol)

Key Observations :

  • Hydrogen Bonding: Amino-substituted analogs (e.g., ) form robust hydrogen-bonded networks, which may influence solubility and stability .
  • Natural Occurrence : Some dimethoxy-dimethyl analogs are components of essential oils, suggesting volatility and aromaticity influenced by substituents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, and what reaction conditions are critical for achieving high purity?

  • Answer : The compound is typically synthesized via nitration of 4,5-dimethylacetophenone followed by reduction of the nitro group to an amino group, which is subsequently hydrolyzed to a hydroxyl group . Critical conditions include:

  • Nitration : Use of concentrated nitric acid in a controlled temperature range (0–5°C) to avoid over-nitration.
  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., Fe/HCl) under inert atmospheres to prevent oxidation .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, as validated by HPLC .

Q. How is the structural characterization of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone typically performed?

  • Answer : Key techniques include:

  • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.22 Å) and hydrogen-bonding networks (e.g., O–H···O interactions at 2.78 Å) .
  • NMR : Distinct signals for aromatic protons (δ 6.8–7.2 ppm), hydroxyl (δ 9.5 ppm), and methyl groups (δ 2.2–2.5 ppm) .
  • IR spectroscopy : Strong absorption bands for C=O (1680 cm⁻¹) and O–H (3200 cm⁻¹) .

Q. What are the primary chemical reactions of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, and how do substituents influence reactivity?

  • Answer : The compound undergoes:

  • Oxidation : The hydroxyl group can be oxidized to a quinone using KMnO₄ in acidic conditions .
  • Electrophilic substitution : Methyl and hydroxyl groups direct substitution to the para position due to steric and electronic effects .
  • Reduction : The ketone group can be reduced to a secondary alcohol with NaBH₄ .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone in multi-step syntheses?

  • Answer :

  • Flow chemistry : Continuous flow reactors improve heat transfer and reduce side reactions (e.g., over-oxidation) .
  • Catalyst screening : Pd/C (5% loading) in H₂ atmospheres achieves >85% reduction efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates during nitration .

Q. What computational chemistry approaches predict the reactivity of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone in novel reactions?

  • Answer :

  • DFT calculations : Model HOMO-LUMO gaps (e.g., 4.5 eV) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) to guide anti-inflammatory studies .
  • Validation : Compare computational results with experimental kinetic data (e.g., rate constants for oxidation) .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Answer :

  • Standardized assays : Use uniform protocols (e.g., MTT for cytotoxicity) to minimize variability .
  • Meta-analysis : Compare IC₅₀ values across studies (e.g., 12–25 µM for enzyme inhibition) and control for variables like cell line/purity .
  • Structure-activity studies : Synthesize analogs (e.g., methoxy or halogen derivatives) to isolate functional group contributions .

Q. What strategies mitigate challenges in crystallizing 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone for structural studies?

  • Answer :

  • Co-crystallization : Use thiourea or crown ethers to stabilize hydrogen-bonded networks .
  • Temperature gradients : Slow cooling (0.1°C/min) from ethanol solutions yields diffraction-quality crystals .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed data from PubChem, crystallographic databases, and academic journals.
  • Advanced questions emphasize mechanistic insights, computational validation, and experimental troubleshooting.

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